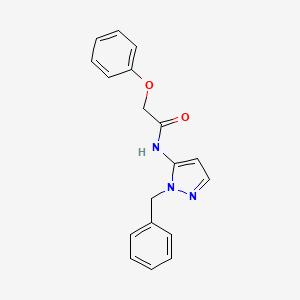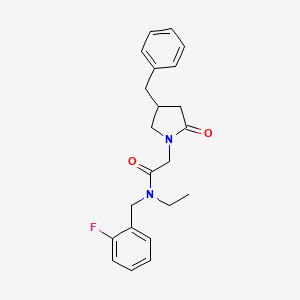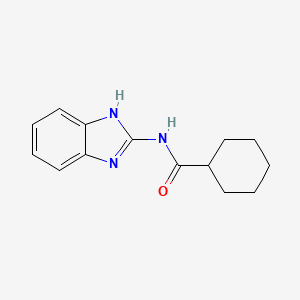![molecular formula C18H22N4O2S B5659992 2-[1-(3-furylmethyl)-4-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-2-yl]ethanol](/img/structure/B5659992.png)
2-[1-(3-furylmethyl)-4-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-2-yl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule of interest belongs to a class of compounds that exhibit a wide range of biological activities and chemical properties due to their heterocyclic structure incorporating elements like furyl, thieno[2,3-d]pyrimidin, and piperazine. These structural motifs are known for their significance in medicinal chemistry and material science, often leading to compounds with unique physical and chemical properties.
Synthesis Analysis
Synthesis of similar compounds typically involves nucleophilic substitution reactions, palladium-catalyzed cross-couplings, or condensation reactions under optimized conditions to achieve high yields. For example, the synthesis of related piperazine derivatives involves reacting bromophenylmethyl chlorobenzene with hydroxyethylpiperazine under specific conditions to achieve the desired product (Wang Jin-peng, 2013).
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by complex interactions between different heterocyclic rings. Structural elucidation is often achieved through spectroscopic methods such as NMR, IR, and mass spectrometry. The presence of elements like nitrogen, sulfur, and oxygen in the rings contributes to the molecule's unique chemical behavior and interaction with biological targets.
Chemical Reactions and Properties
Compounds similar to the molecule are known to participate in a variety of chemical reactions, including nucleophilic substitutions, ring-opening reactions, and electrophilic additions. These reactions are pivotal in modifying the chemical structure for specific applications, such as increasing bioavailability or targeting specific biological receptors.
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are influenced by their molecular structure. The incorporation of heteroatoms contributes to the polarity and hence the solubility of the compound in different solvents, which is crucial for its application in drug formulation.
Chemical Properties Analysis
The chemical properties, including reactivity towards acids and bases, redox potential, and photostability, are key factors determining the compound's utility in chemical synthesis and as potential therapeutics. The heterocyclic rings in the structure are reactive sites for various chemical transformations, enabling the synthesis of a wide range of derivatives with enhanced properties.
- (Wang Jin-peng, 2013) discusses the synthesis of a related piperazine derivative.
- (L. Mallesha et al., 2012) provides insights into the synthesis and antiproliferative activity of pyrimidin-4-one derivatives, indicating the potential biological activity of similar compounds.
Propriétés
IUPAC Name |
2-[1-(furan-3-ylmethyl)-4-(2-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-13-19-17(16-4-9-25-18(16)20-13)22-6-5-21(15(11-22)2-7-23)10-14-3-8-24-12-14/h3-4,8-9,12,15,23H,2,5-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZQFVFZFOZUFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=CSC2=N1)N3CCN(C(C3)CCO)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 6-chloro-4-[(dimethylamino)methyl]-5-hydroxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B5659912.png)
![4-[2-(3-pyridinyl)-1,3-thiazol-4-yl]-1,3-benzenediol](/img/structure/B5659917.png)

![3-(2,5-dimethoxyphenyl)-1-methylbenzo[f]quinoline](/img/structure/B5659932.png)
![(3aS*,6aS*)-2-cyclopentyl-5-{[4-(dimethylamino)phenyl]acetyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5659938.png)
![1-(6-methylthieno[2,3-d]pyrimidin-4-yl)-N-[2-(1,3-thiazol-2-yl)ethyl]piperidin-4-amine](/img/structure/B5659946.png)

![2-(2-methylbenzyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5659966.png)
![6-{[2-(3-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5659981.png)


![8-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-ylacetyl)-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5659997.png)
![[(3aS*,9bS*)-2-[3-(3-chloroisoxazol-5-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5660004.png)
